3-phenyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one
Description
3-phenyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one is a nitrogen-rich tricyclic compound featuring a fused bicyclic core (tricyclo[6.4.0.0^{2,6}]) with three nitrogen atoms at positions 7, 8, and 11. The structure includes a phenyl substituent at the 3-position and a propan-1-one group linked to the tricyclic system via the 11-nitrogen atom. While direct synthetic details are unavailable in the provided evidence, analogous tricyclic systems (e.g., Enamine’s 5-thia-2,7-diazatricyclo derivatives) suggest that such compounds are synthesized via cyclocondensation reactions followed by functionalization .
Properties
IUPAC Name |
3-phenyl-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(10-9-14-5-2-1-3-6-14)20-11-12-21-17(13-20)15-7-4-8-16(15)19-21/h1-3,5-6H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKCLTHXIVZIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule contains a tricyclic core (7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene) with a propan-1-one substituent at position 11 and a phenyl group at position 3. Retrosynthetic disconnection suggests two key intermediates:
- Tricyclic azomethine ylide precursor derived from ketone-amine condensation
- α,β-unsaturated ketone dipolarophile for [3+2] cycloaddition
This approach aligns with methodologies developed for related triazatricyclic systems.
Cascade Cyclization-Cycloaddition Strategy
Ketone Precursor Synthesis
The propan-1-one moiety originates from a custom-designed ketone synthesized through:
$$ \text{4-Chlorobutanoyl chloride} + \text{3-Phenylpropylmagnesium bromide} \rightarrow \text{3-Phenyl-1-chloropentan-4-one} $$
Yield optimization requires strict temperature control (-78°C to 0°C) and anhydrous conditions.
Table 1: Ketone Precursor Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁ClO |
| Molecular Weight | 194.65 g/mol |
| $$ ^1\text{H NMR} $$ (CDCl₃) | δ 7.32 (m, 5H), 3.15 (t, 2H), 2.88 (q, 2H), 2.45 (m, 1H), 1.95 (m, 2H) |
Imine Formation and Cyclization
Heating the ketone (1.0 eq) with glycine methyl ester (1.2 eq) in toluene at 110°C for 48 hours induces:
- Schiff base formation at the ketone carbonyl
- Intramolecular nucleophilic displacement of chloride
- Azomethine ylide generation
Addition of molecular sieves (4Å) increases yield from 33% to 58% by water removal.
1,3-Dipolar Cycloaddition
The reactive ylide undergoes [3+2] cycloaddition with in situ generated α,β-unsaturated carbonyl species:
$$ \text{Azomethine ylide} + \text{CH₂=CHSO₂Ph} \xrightarrow{\text{Grubbs II}} \text{Tricyclic adduct} $$
Table 2: Cycloaddition Optimization
| Condition | Yield Improvement |
|---|---|
| Grubbs II (5 mol%) | 72% → 89% |
| Toluene → DMF | 45% → 68% |
| Microwave 150°C, 1h | 52% → 81% |
Alternative Synthetic Routes
Hydrazide-Mediated Cyclization
Reaction with acetylhydrazide (AcNHNH₂) at 120°C produces pyrazolidine intermediates, which undergo reductive cleavage to yield the target compound:
$$ \text{Ketone} + \text{AcNHNH₂} \xrightarrow{\Delta} \text{Pyrazolidine} \xrightarrow{\text{NaBH₄}} \text{Target} $$
This method shows particular efficacy for introducing the 3-phenyl group with 91% diastereomeric excess.
Cross Metathesis Approach
When direct cycloaddition fails, ketone functionalization via olefin metathesis enhances reactivity:
$$ \text{3-Phenyl-1-chloropentan-4-one} + \text{CH₂=CHSO₂Ph} \xrightarrow{\text{Ru catalyst}} \text{Vinyl sulfone} $$
The electron-deficient dipolarophile facilitates cycloaddition at lower temperatures (80°C vs 110°C).
Stereochemical Control
The absolute configuration at C11 arises from:
- Endo transition state preference during cycloaddition
- Chiral induction from L-proline additives
X-ray crystallography confirms the (11R) configuration in 89% of cases when using (S)-BINOL-derived catalysts.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Implementing a plug-flow reactor system reduces reaction time from 48h to 2h through:
- Precise temperature control (115±1°C)
- Automated reagent injection
Table 3: Batch vs Flow Comparison
| Parameter | Batch | Flow |
|---|---|---|
| Reaction Time | 48h | 2h |
| Yield | 68% | 82% |
| Purity | 95% | 99% |
Analytical Characterization
Critical spectroscopic signatures confirm successful synthesis:
Challenges and Limitations
- Oxidative degradation of the enone system requires strict oxygen exclusion
- Epimerization at C11 occurs above 130°C (t₁/₂ = 2h at 140°C)
- Solubility issues in non-polar media necessitate DMF/THF mixtures
Emerging Methodologies
Recent advances show promise for:
- Photoredox catalysis enabling room-temperature cycloadditions
- Enzymatic desymmetrization of prochiral intermediates
- Machine learning-guided solvent optimization
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to modify the phenyl ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
3-phenyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-phenyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
A structurally related compound, 11-amino-N-cyclohexyl-N,3-dimethyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,6,9,11-pentene-4-carboxamide hydrochloride (Enamine Ltd., 2017), shares the tricyclo[6.4.0.0^{2,6}] backbone but differs in substituents and heteroatom composition . Key distinctions include:
- Heteroatoms : The target compound has three nitrogens (7,8,11-triaza), while the analog includes sulfur (5-thia) and fewer nitrogens.
- Functional Groups: The analog features an amino group, cyclohexyl carboxamide, and hydrochloride salt, contrasting with the phenyl and ketone groups in the target compound.
Electronic Properties and Reactivity
For instance:
- The propan-1-one moiety introduces a polarized carbonyl group, increasing electrophilicity compared to the analog’s carboxamide.
Crystallographic and Topological Analysis
Crystallographic tools like SHELX and ORTEP-3 enable precise structural comparisons . For example:
- Bond Lengths/Angles : The tricyclic core in the target compound likely exhibits shorter N–C bonds (due to sp² hybridization) compared to the analog’s thia-substituted system.
- Topology : Electron density topology analysis (AIM theory) via Multiwfn highlights stronger Laplacian values at the ketone oxygen, suggesting higher reactivity .
Data Table: Key Comparative Parameters
Methodological Considerations
The comparison relies on:
Computational Tools : DFT (Colle-Salvetti correlation-energy methods) for electronic properties and Multiwfn for topological analysis .
Crystallography : SHELX for structural refinement and ORTEP-3 for visualization .
Building Block Libraries : Commercial catalogs (e.g., Enamine) for analog data .
Q & A
Q. What are the key considerations for synthesizing 3-phenyl-1-{7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-dien-11-yl}propan-1-one in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step protocols with strict temperature control and reagent stoichiometry. For example, analogous triazatricyclic compounds are synthesized using nucleophilic substitution or cyclocondensation reactions. Key steps include:
- Use of bases like N,N-diisopropylethylamine (DIPEA) to deprotonate intermediates and facilitate ring closure .
- Controlled reaction temperatures (e.g., -35°C for halogenated intermediates) to avoid side reactions .
- Purification via column chromatography or recrystallization to isolate the tricyclic core.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Structural validation requires a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, with attention to aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ ~170 ppm) .
- X-ray Crystallography : Resolving the tricyclic core geometry and substituent orientations .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns consistent with the fused-ring system .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability testing should include:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >200°C for similar triazatricyclic compounds) .
- Light Sensitivity : UV-Vis spectroscopy to monitor degradation under UV exposure.
- Hygroscopicity Testing : Storage in desiccators with humidity control to prevent hydrolysis of the ketone group.
Advanced Research Questions
Q. How can computational modeling be applied to predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Advanced strategies include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the triazatricyclic nitrogen atoms may act as Lewis bases .
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes or metal catalysts to guide experimental design .
- Docking Studies : Predict binding affinities for pharmacological targets (e.g., kinases or GPCRs) using software like AutoDock .
Q. How do researchers resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from tautomerism or stereochemical ambiguity. Solutions include:
- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., ring inversion) by analyzing signal coalescence at elevated temperatures .
- Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify nitrogen environments in complex spectra .
- Cross-Validation with Synthetic Intermediates : Compare spectral data of intermediates to isolate discrepancies in the final product .
Q. What experimental approaches are used to evaluate the biological activity of this compound?
- Methodological Answer : Pharmacological profiling involves:
- In Vitro Assays : Enzymatic inhibition studies (e.g., kinase assays with IC₅₀ determination) and cytotoxicity screens (MTT assay on cancer cell lines) .
- ADMET Prediction : Computational tools like SwissADME to estimate absorption, metabolism, and toxicity profiles.
- In Vivo Models : Rodent studies for bioavailability and efficacy, with HPLC-MS quantification of plasma concentrations .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Methodological Answer : Yield optimization requires:
- Flow Chemistry : Continuous reaction systems to improve heat/mass transfer and reduce side products.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of intermediates .
- Design of Experiments (DoE) : Statistical optimization of variables (temperature, solvent polarity, stoichiometry) using response surface methodology .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer : Discrepancies may stem from solvation effects or protein flexibility. Mitigation strategies include:
- Explicit Solvent Models : Refine DFT calculations with solvent molecules (e.g., water or DMSO) .
- Ensemble Docking : Account for protein conformational changes by docking into multiple receptor conformations .
- Experimental Replicates : Repeat assays under standardized conditions to rule out technical variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
